molecular formula C8H3F6NO2 B1339213 2,3-Bis(trifluoromethyl)nitrobenzene CAS No. 1978-06-9

2,3-Bis(trifluoromethyl)nitrobenzene

Cat. No.: B1339213
CAS No.: 1978-06-9
M. Wt: 259.1 g/mol
InChI Key: KQLZVFGJPNEGOH-UHFFFAOYSA-N
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Safety and Hazards

This compound is associated with several hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It’s known that nitrobenzene derivatives can undergo reactions such as nitration and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

Its use in proteomics research suggests that it may have an impact on protein function or structure .

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzene compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the nitrobenzene compound and the biomolecules it interacts with.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo various reactions, including free radical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(trifluoromethyl)nitrobenzene typically involves the nitration of 1,3-bis(trifluoromethyl)benzene. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality. The nitration reaction is typically conducted in large reactors with precise temperature and pressure control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(trifluoromethyl)nitrobenzene is unique due to the specific positioning of its trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. This positioning affects the compound’s electron distribution and steric hindrance, making it distinct from its isomers .

Properties

IUPAC Name

1-nitro-2,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLZVFGJPNEGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568224
Record name 1-Nitro-2,3-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-06-9
Record name 1-Nitro-2,3-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process for the synthesis of the compound of the formula ##STR18## which comprises the steps of a) nitration of compound 2 of the formula ##STR19## to afford compound 3 of the formula ##STR20## b) reaction of compound 3 with trifluoromethyl copper to afford compound 4 of the formula ##STR21## c) displacement of the nitro of compound 4 to afford compound 5 of the formula ##STR22## d) which is subsequently hydrolyzed and decarboxylated to afford compound 6.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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